molecular formula C29H42N2O9 B12434495 2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate

2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate

Cat. No.: B12434495
M. Wt: 562.7 g/mol
InChI Key: XKAOBWLSKUSFOB-UHFFFAOYSA-N
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Description

2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate is a complex organic compound with a unique structure that includes morpholine and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate typically involves multiple steps, including the formation of the benzofuran core, the introduction of the morpholine groups, and the final esterification. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate is unique due to its combination of morpholine and benzofuran moieties, which provide distinct chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

2-morpholin-4-ylethyl 6-[4-hydroxy-6-methoxy-7-methyl-1-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N2O9/c1-20(5-7-23(32)38-18-12-30-8-14-36-15-9-30)4-6-22-26(33)25-24(21(2)27(22)35-3)29(40-28(25)34)39-19-13-31-10-16-37-17-11-31/h4,29,33H,5-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAOBWLSKUSFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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